1-(3-Methoxy-4-methylphenyl)propan-1-one
Description
1-(3-Methoxy-4-methylphenyl)propan-1-one is an aryl ketone characterized by a propan-1-one backbone substituted with a 3-methoxy-4-methylphenyl group. This compound belongs to a broader class of propiophenone derivatives, where substituents on the aromatic ring influence electronic properties, reactivity, and applications in organic synthesis.
Properties
CAS No. |
18158-58-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-6-5-8(2)11(7-9)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
KSBVRRPPBINOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the preparation of a Grignard reagent from 3-methoxy-4-methylbromobenzene and magnesium in an anhydrous ether solvent such as tetrahydrofuran. Subsequent addition of propionitrile (CH₃CH₂CN) to the Grignard reagent forms an intermediate imine complex, which is hydrolyzed to yield the target ketone.
Example Protocol
- Grignard Reagent Formation :
Nitrile Addition :
Acid Hydrolysis :
Yield and Purity
- Typical yields range from 75% to 85%, with purity exceeding 95% after distillation.
- Byproducts such as dimethoxypropane (<5%) may form but are removed during purification.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to an aromatic ring using acyl halides and a Lewis acid catalyst. For this compound, this method employs 3-methoxy-4-methyltoluene and propionyl chloride.
Reaction Optimization
- Catalyst Selection : Aluminum chloride (AlCl₃) is preferred due to its strong Lewis acidity, facilitating electrophilic substitution.
- Solvent Systems : Dichloromethane or nitrobenzene enhances solubility and reaction rates.
- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions like polyacylation.
Procedure
- Acylation Step :
- 3-Methoxy-4-methyltoluene (1.0 mol) is dissolved in dichloromethane.
- Propionyl chloride (1.2 mol) and AlCl₃ (1.5 mol) are added gradually under ice cooling.
- The mixture is stirred for 4–6 hours at room temperature.
- Workup :
- The reaction is quenched with ice-water, and the organic layer is separated.
- Column chromatography (silica gel, hexane/ethyl acetate) yields the purified ketone.
Challenges
- The electron-donating methoxy group directs acylation to the ortho and para positions, but steric hindrance from the 4-methyl group favors para substitution.
- Yields are moderate (60–70%) due to competing side reactions.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, offer an alternative route by connecting aryl halides with acylated boronates.
Suzuki-Miyaura Protocol
Borylation :
- 3-Methoxy-4-methylphenylboronic acid is prepared via Miyaura borylation of the corresponding bromide.
Coupling with Propanoyl Electrophile :
- The boronate reacts with propanoyl chloride in the presence of palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine).
Advantages
- Excellent regioselectivity (>90%) and functional group tolerance.
- Yields up to 80% under mild conditions (50°C, 12 hours).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction | 75–85 | ≥95 | High selectivity, scalable | Requires anhydrous conditions |
| Friedel-Crafts | 60–70 | 85–90 | Simple setup | Low regioselectivity, harsh acids |
| Suzuki Coupling | 70–80 | ≥90 | Mild conditions, versatile | Costly catalysts, complex synthesis |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions . The presence of the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Para-substituted methoxy groups (e.g., 4-OCH₃) generally yield higher reaction efficiencies than meta-substituted variants .
Halogens vs. Methoxy Groups : Halogenated derivatives show lower yields in coupling reactions compared to methoxy-substituted analogs, likely due to electronic deactivation .
Steric Effects : Methyl groups adjacent to reactive sites (e.g., 4-methyl in the target compound) may reduce reactivity but improve stability .
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